2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate typically involves the esterification of 4-bromo-2-chlorobenzoic acid with 2,5-dioxopyrrolidin-1-yl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-bromo-2-chlorobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-bromo-2-chlorobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-fluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-chloro-2-bromobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-iodo-2-chlorobenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate is unique due to the specific combination of bromine and chlorine substituents on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEWJDVPRFEJDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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